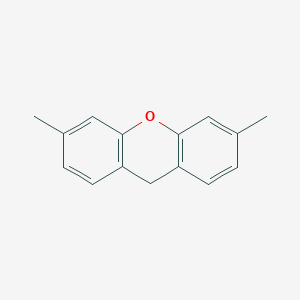

3,6-Dimethyl-9H-xanthene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-9H-xanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)16-14(12)7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDXPSNHBJVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3=C(O2)C=C(C=C3)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158077 | |

| Record name | 3,6-Dimethyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-91-0 | |

| Record name | 3,6-Dimethyl-9H-xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13333-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-9H-xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethyl-9H-xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYL-9H-XANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJX6QY3946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,6 Dimethyl 9h Xanthene and Its Derivatives

Traditional Condensation Reaction Approaches

Traditional methods for synthesizing xanthene derivatives often rely on condensation reactions, which can be promoted by acids or proceed through multi-component pathways.

Acid-Catalyzed Condensation Routes

Acid catalysis is a foundational approach for the synthesis of xanthene derivatives. The reaction mechanism generally involves the acid-catalyzed generation of a reactive intermediate from an aldehyde, which then undergoes condensation with a nucleophilic partner, such as a phenol (B47542) or a β-dicarbonyl compound. academie-sciences.frresearchgate.net For instance, the condensation of xylenols with aldehydes in the presence of an acid catalyst is thought to proceed via a quinone methide intermediate. academie-sciences.frresearchgate.net This intermediate can then react with another molecule of xylenol to form bisphenols or undergo cyclodehydration to yield the xanthene core. academie-sciences.fr

A variety of protonic and Lewis acids have been employed, including hydrochloric acid, sulfuric acid, and boron trifluoride. academie-sciences.fr However, these traditional catalysts often suffer from drawbacks such as toxicity, corrosiveness, and the generation of significant waste. nih.gov The search for milder and more environmentally benign conditions has led to the exploration of catalysts like p-toluenesulfonic acid (p-TSA), which has been used effectively in the solvent-free condensation of 3,5-xylenol with various aromatic aldehydes to produce 9H-xanthene derivatives in good to excellent yields. academie-sciences.fr In one study, the reaction of 3,5-xylenol with 4-chlorobenzaldehyde (B46862) using 10 mol% of p-TSA under solvent-free conditions at 100 °C yielded the corresponding 9H-xanthene in high yields. academie-sciences.fr

The use of natural acids has also been explored as an environmentally friendly alternative. For example, citric acid, found in lime and lemon juice, has been successfully used to catalyze the Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) and 1,3-cyclohexanedione (B196179) to produce a 1,8-dioxo-octahydroxanthene derivative. aip.org This approach offers advantages such as being biodegradable, safe, and inexpensive. aip.org

Multi-Component Reactions Involving Aldehydes and Dimedone

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. ajol.inforesearchgate.net The synthesis of 1,8-dioxo-octahydroxanthene derivatives, which are structurally related to 3,6-dimethyl-9H-xanthene, is frequently achieved through a three-component reaction of an aldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and sometimes a nitrogen source for acridinedione synthesis. researchgate.netasianpubs.org

These reactions are often catalyzed by an acid and can proceed under various conditions, including room temperature and solvent-free environments. ajol.infoasianpubs.org For example, formic acid has been used as a solvent and catalyst for the one-pot condensation of dimedone and aldehydes to afford xanthenedione derivatives in good to excellent yields with short reaction times. asianpubs.org The reaction of dimedone with aromatic aldehydes and other components like 5-aminotetrazole (B145819) can lead to either tetrazolo[5,1-b]quinazolines or 9-aryl-3,3,6,6-tetramethyl-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-diones, depending on the substituents on the aromatic aldehyde. researchgate.net

The general mechanism for the formation of 1,8-dioxo-octahydroxanthenes involves the Knoevenagel condensation of the aldehyde with one molecule of dimedone, followed by a Michael addition of a second dimedone molecule to the resulting intermediate. Subsequent cyclization and dehydration yield the final xanthene derivative. researchgate.net

Catalyst-Assisted Synthesis Strategies

To overcome the limitations of traditional methods, a variety of catalyst-assisted strategies have been developed, focusing on heterogeneous catalysts, green reaction media, and more efficient Lewis and Brønsted acids.

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks like CuBTC, Fe3O4-supported citric acid)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. ui.ac.idmdpi.com

Metal-Organic Frameworks (MOFs) , such as CuBTC (also known as HKUST-1), have emerged as highly efficient catalysts for the synthesis of xanthene derivatives. mdpi.comdntb.gov.uanih.govfrontiersin.orgfrontiersin.org CuBTC, a copper-based MOF with 1,3,5-benzenetricarboxylate linkers, has been used as a heterogeneous catalyst for the one-pot, multi-component synthesis of 1,8-dioxo-octahydroxanthene derivatives. mdpi.com This method provides high yields, short reaction times, and utilizes non-toxic solvents. mdpi.com In a continuous flow system, CuBTC was used to catalyze the reaction between benzaldehyde (B42025) and dimedone, producing the xanthene derivative significantly faster (22.5 times less time) than under batch conditions with comparable yields (average yield of 33% ± 14%). dntb.gov.uanih.govfrontiersin.orgfrontiersin.org The catalyst was found to be stable and reusable throughout the process. dntb.gov.uanih.govfrontiersin.orgfrontiersin.org

| Catalyst | Reactants | Conditions | Yield (%) | Time | Reference |

| CuBTC | Benzaldehyde, Dimedone | Continuous Flow | 33 ± 14 | Significantly reduced | dntb.gov.uanih.govfrontiersin.orgfrontiersin.org |

| CuBTC | Benzaldehyde, Dimedone | Batch | 33 ± 0.12 | 22.5x longer than flow | dntb.gov.uanih.govfrontiersin.orgfrontiersin.org |

Magnetically separable catalysts , such as Fe3O4-supported citric acid (Fe3O4-CA), offer a green and practical approach to catalyst recovery. ui.ac.id A protocol was developed for the synthesis of 3,3,6,6-tetramethyl-9-styryl-1,8-dioxooctahydroxanthene using Fe3O4-CA. ui.ac.id The reaction was optimized, with the best results obtained using 5% wt. of the catalyst in methanol (B129727) at 50°C for 6 hours, yielding 80% of the product. ui.ac.id The catalyst, prepared by impregnating citric acid onto magnetite nanoparticles, could be easily separated using a magnet and reused. ui.ac.iddntb.gov.ua

| Catalyst | Reactants | Conditions | Yield (%) | Time (h) | Reference |

| Fe3O4-CA (5% wt.) | Cinnamaldehyde, Dimedone | Methanol, 50°C | 80 | 6 | ui.ac.id |

Deep Eutectic Solvents (DESs) as Reaction Media

Deep eutectic solvents (DESs) have gained prominence as environmentally benign reaction media, often acting as both the solvent and catalyst. bohrium.combohrium.comacs.orgcore.ac.uk They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a melting point significantly lower than its individual components. core.ac.uk

Choline (B1196258) chloride (ChCl)-based DESs have been effectively used in the synthesis of xanthene derivatives. bohrium.comresearchgate.net For instance, a mixture of choline chloride and glycerol (B35011) (ChCl:Gly) was found to be an efficient medium for the reaction of benzaldehyde and dimedone. bohrium.com The optimal conditions were found to be a 1:2 molar ratio of ChCl:Gly at 80°C for 45 minutes, providing the best yield. bohrium.com The catalytic efficiency of the DES is attributed to its self-association through hydrogen bonding. bohrium.com Another study showed that a DES formed from ZrOCl₂·8H₂O and urea (B33335) exhibited excellent conversion for the synthesis of xanthene derivatives from benzaldehyde and dimedone, owing to its strong hydrogen bonding ability and lower viscosity. bohrium.com

| DES System | Reactants | Conditions | Yield | Time (min) | Reference |

| ChCl:Gly (1:2) | Benzaldehyde, Dimedone | 80°C | Best yield | 45 | bohrium.com |

| ZrOCl₂·8H₂O/Urea | Benzaldehyde, Dimedone | Optimized | Excellent conversion | Not specified | bohrium.com |

| ChCl-ZnCl₂ (1:2) | Aromatic aldehydes, 1,3-Cyclohexanediones | Not specified | Good to excellent | Not specified | core.ac.ukresearchgate.net |

Lewis Acid and Brønsted Acid Catalysis (e.g., Yb(OTf)3, InCl3, Al(HSO4)3, p-TSA)

A wide array of Lewis and Brønsted acids have been investigated as catalysts for the synthesis of xanthene derivatives, offering advantages such as high efficiency, mild reaction conditions, and in some cases, reusability. scispace.comias.ac.infardapaper.irresearchgate.netnih.govresearchgate.netiau.ir

Lewis Acids:

Ytterbium(III) triflate (Yb(OTf)₃) has been reported as an effective catalyst for the condensation of β-naphthol with aldehydes to form 14-aryl-14H-dibenzo[a,j]xanthenes. ias.ac.infardapaper.irresearchgate.netnih.gov

Indium(III) chloride (InCl₃) has been used as a recyclable Lewis acid catalyst for the reaction of cyclic β-diketones with aldehydes under solvent-free conditions at ambient temperature, affording xanthene derivatives in high yields with short reaction times. scispace.comias.ac.inresearchgate.net

Brønsted Acids:

Aluminum hydrogen sulfate (B86663) (Al(HSO₄)₃) is a solid acid catalyst that has been utilized for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. fardapaper.irresearchgate.netresearchgate.net

p-Toluenesulfonic acid (p-TSA) , as mentioned earlier, is a low-cost and efficient solid Brønsted acid catalyst for the one-pot synthesis of 9H-xanthene derivatives from xylenols and aldehydes under solvent-free conditions. academie-sciences.frresearchgate.netresearchgate.netiau.ir The reaction of 3,5-xylenol with various aromatic aldehydes at 100°C in the presence of a catalytic amount of p-TSA provides the corresponding xanthenes in good to excellent yields. academie-sciences.frresearchgate.net

The following table summarizes the use of various Lewis and Brønsted acid catalysts in the synthesis of xanthene derivatives.

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

| Yb(OTf)₃ | β-Naphthol | Aldehydes | 14-Aryl-14H-dibenzo[a,j]xanthenes | ias.ac.infardapaper.irresearchgate.netnih.gov |

| InCl₃ | Cyclic β-diketones | Aldehydes | Substituted xanthenes | scispace.comias.ac.inresearchgate.net |

| Al(HSO₄)₃ | β-Naphthol | Aldehydes | 14-Aryl-14H-dibenzo[a,j]xanthenes | fardapaper.irresearchgate.netresearchgate.net |

| p-TSA | 3,5-Xylenol | Aromatic aldehydes | 9H-Xanthene derivatives | academie-sciences.frresearchgate.netresearchgate.netiau.ir |

Organic Base Catalysis (e.g., DABCO)

1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a highly effective and versatile organic catalyst for the synthesis of xanthene derivatives. nih.goveurekaselect.combohrium.com Its non-toxic nature, affordability, and high reactivity make it a superior alternative to many traditional catalysts. eurekaselect.combohrium.com DABCO can function as both a base and a nucleophile, facilitating various organic transformations, including the synthesis of heterocyclic compounds like xanthenes. eurekaselect.combohrium.com

In a typical synthesis, DABCO catalyzes the one-pot condensation of an appropriate aldehyde with a cyclic 1,3-dicarbonyl compound, such as dimedone. nih.govisca.me The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a final heterocyclization step to yield the xanthene core. nih.govmdpi.com This methodology is often carried out in aqueous media, highlighting its environmentally friendly nature. nih.gov The use of DABCO generally results in excellent yields, short reaction times, and straightforward product isolation. nih.govisca.me

For instance, the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with various heteroarylaldehydes in the presence of DABCO in water under reflux conditions affords the corresponding heteroaryl-substituted xanthene derivatives in high yields. nih.gov The efficiency of the reaction is dependent on the amount of DABCO used, with studies showing optimal yields at a specific catalyst loading. nih.gov

| Aldehyde | Reagents | Catalyst | Conditions | Product | Yield (%) |

| Benzaldehyde | Dimedone, β-naphthol | DABCO/Amberlyst-15 | Solvent-free, heat | Tetrahydrobenzo[α]xanthen-11-one derivative | High |

| Heteroarylaldehydes | 5,5-dimethylcyclohexane-1,3-dione | DABCO | Water, reflux | Heteroaryl substituted xanthene derivatives | Excellent |

Greener Synthetic Chemistry Approaches for Xanthene Scaffold Construction

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for synthesizing xanthene derivatives. bohrium.comresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. scholarsresearchlibrary.com

Key green strategies for xanthene synthesis include:

Microwave-assisted reactions: This technique often leads to dramatically reduced reaction times and improved yields compared to conventional heating. scholarsresearchlibrary.com

Ultrasound irradiation: Sonication can enhance reaction rates and yields, offering a milder alternative to high temperatures. nih.govresearchgate.net

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can simplify product purification. scholarsresearchlibrary.comshd-pub.org.rsajol.infoichem.md

Use of heterogeneous catalysts: Solid catalysts, such as silica (B1680970) sulfuric acid or Amberlyst-15, can be easily recovered and reused, reducing waste and cost. mdpi.comscholarsresearchlibrary.com

Multi-component reactions (MCRs): MCRs combine three or more reactants in a single step, increasing efficiency and atom economy. scholarsresearchlibrary.comajol.info

Recent research has highlighted the use of novel and eco-friendly catalysts like lanthanum(III) chloride/chloroacetic acid and Preyssler-type heteropolyacids for the solvent-free synthesis of xanthene derivatives, achieving high yields in short reaction times. shd-pub.org.rsajol.info

| Method | Catalyst | Key Features |

| Microwave-assisted synthesis | Perchloric acid | Solvent-free, rapid |

| Ultrasound-assisted synthesis | Chlorosulphonic acid | Solvent-free, ambient temperature, high yields |

| Heterogeneous catalysis | Silica sulfuric acid, Amberlyst-15 | Reusable catalyst, solvent-free, good to excellent yields |

| Multi-component reactions | Various | High atom economy, one-pot synthesis |

Strategies for Late-Stage Functionalization of Xanthene Cores

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules like xanthenes at a late point in the synthetic sequence. nih.govacs.org This allows for the diversification of a common intermediate into a library of analogs with potentially improved properties. Electrochemical methods (eLSF) have gained significant traction in this area due to their mild conditions and high efficiency. nih.govacs.org

One notable electrochemical approach involves the dehydrogenative cross-coupling of xanthenes with ketones. In this process, the xanthene is first oxidized at the anode to generate a stabilized carbocation. This intermediate then reacts with a nucleophilic enol to form the C-C bond, leading to the functionalized product. nih.govacs.org

Another important LSF technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This has been successfully applied to alkyne-modified phospha-xanthene dyes, allowing for the attachment of various azide-tagged biomolecules for targeted labeling and imaging applications. researchgate.net This demonstrates the utility of LSF in creating sophisticated molecular probes. researchgate.net

| Functionalization Strategy | Method | Application |

| Dehydrogenative Cross-Coupling | Electrochemical (Anodic Oxidation) | C-C bond formation with ketones |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper-catalyzed | Attachment of biomolecules to phospha-xanthene dyes |

Redox Cycling Pathways in Xanthene Derivatization

Redox cycling is a crucial process in the metabolism and derivatization of certain xanthene-containing compounds, particularly in the context of quinone-containing antitumor agents. imrpress.com This process involves the enzymatic reduction of a quinone to a semiquinone or hydroquinone, which can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) and regenerating the parent quinone. imrpress.com

A significant application of redox chemistry in xanthene synthesis is the transformation of pyronines to xanthones. researchgate.netnih.gov A base-catalyzed oxidation method utilizes water to split the pyronine into a xanthone (B1684191) and a reduced xanthene. The reduced xanthene is then re-oxidized back to the pyronine using iodine, creating a stepwise chemical redox cycle. researchgate.netnih.gov This approach has proven effective for the synthesis of various xanthones, including those derived from rhodamine, carborhodamine, and silicon-rhodamine, often providing higher yields than traditional oxidation methods. researchgate.netnih.gov The synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one, a key intermediate for rhodamine fluorophores, can be achieved through such stepwise chemical redox cycling. researchgate.net

| Process | Reactants | Key Transformation | Significance |

| Base-catalyzed oxidation | Pyronines, Water, Iodine | Pyronine → Xanthone + Reduced Xanthene; Reduced Xanthene → Pyronine | Efficient synthesis of xanthone derivatives |

Advanced Spectroscopic and Structural Elucidation Studies of 3,6 Dimethyl 9h Xanthene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments, the connectivity and conformation of 3,6-Dimethyl-9H-xanthene derivatives can be meticulously mapped.

Proton (¹H) NMR Assignments and Conformational Analysis

In one studied derivative, 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the H-9 proton is observed at δ 4.65 ppm. mdpi.com The methyl protons of the tetramethyl groups appear as singlets at δ 1.05 and 0.94 ppm, while the methylene (B1212753) protons of the cyclohexanone (B45756) rings show complex multiplets between δ 2.09 and 2.42 ppm. mdpi.com Conformational analysis, often supported by 2D NMR techniques like NOESY, can reveal the spatial relationships between protons, helping to define the puckering of the cyclohexanone rings and the orientation of the substituent at the 9-position. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Selected this compound Derivatives

| Compound/Derivative | Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione mdpi.com | H-9 | 4.65 (s) |

| -OCH₃ | 3.68 (d) | |

| -CH₂- | 2.09 - 2.42 (m) | |

| -C(CH₃)₂ | 0.94 (s), 1.05 (s) | |

| 9-(3-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione mdpi.com | H-9 | 4.81 (s) |

| Aromatic | 7.38 - 8.01 (m) | |

| -CH₂- | 2.12 - 2.49 (m) | |

| -C(CH₃)₂ | 0.97 (s), 1.09 (s) | |

| Propyl-2-(3-oxo-6-propoxy-3H-xanthen-9-yl)benzoate nih.gov | Aromatic/Vinylic | 6.44 - 8.24 (m) |

| -OCH₂- | 3.85 - 4.02 (m) | |

| -CH₂- | 1.79 - 1.91 (m) | |

| -CH₃ | 0.68 (t), 1.05 (t) |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Data is for illustrative derivatives and not the parent compound.

Carbon (¹³C) NMR Characterization and Structural Connectivity

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In xanthene derivatives, the carbonyl carbon (C=O) of a xanthone (B1684191) or dione (B5365651) derivative typically resonates far downfield, often in the range of δ 195-200 ppm. mdpi.com Carbons of the aromatic rings appear between δ 110 and 160 ppm. nih.gov The quaternary carbons, such as those at the points of ring fusion or substitution, are usually weaker in intensity and can be identified by this characteristic. oregonstate.edu The carbon atom at position 9 (C-9) shows a chemical shift that is highly diagnostic of the substitution at this center. For example, in 9-aryl-xanthenedione derivatives, C-9 appears around δ 31-32 ppm. ias.ac.in The methyl carbons at positions 3 and 6 would be expected in the aliphatic region, typically δ 20-30 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Selected this compound Derivatives

| Compound/Derivative | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione mdpi.com | C=O | 196.40 |

| C=C-O | 162.05 | |

| Aromatic C | 113.41 - 157.90 | |

| -OCH₃ | 55.05 | |

| C-9 | 30.92 | |

| C(CH₃)₂ | 27.29, 29.23 | |

| 9-(Dibenzo[b,d]thiophen-2-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione ias.ac.in | C=O | 196.4 |

| C=C-O | 162.2 | |

| Aromatic C | 115.6 - 140.6 | |

| C-9 | 31.8 | |

| C(CH₃)₂ | 27.2, 29.2 | |

| 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one goums.ac.ir | C=O | 196.9, 200.8 |

| C=C-O / C-O | 110.9 - 172.0 | |

| C-9 | 31.2 | |

| C(CH₃)₂ | 26.7, 27.0, 27.8, 29.2 |

Note: Data is for illustrative derivatives and not the parent compound.

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and elucidating complex structural features. The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiment correlates the chemical shifts of protons with their directly attached carbons, providing direct C-H connectivity information. mdpi.com

For a given cross-peak in an HMQC spectrum, the coordinate on one axis corresponds to the proton chemical shift, and the coordinate on the other axis corresponds to the chemical shift of the carbon it is bonded to. This technique is invaluable for distinguishing between different CH, CH₂, and CH₃ groups and for assigning signals in crowded regions of the 1D spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups.

In the IR spectra of xanthene derivatives, several key absorptions are typically observed. researchgate.net If the derivative contains a carbonyl group, such as in xanthen-9-ones, a strong C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. ias.ac.in Aromatic C=C stretching vibrations usually appear in the 1450-1620 cm⁻¹ range. The C-O-C stretching of the xanthene ether linkage gives rise to characteristic bands, often seen between 1100 and 1250 cm⁻¹. ias.ac.in The presence of methyl groups would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1370-1460 cm⁻¹. ias.ac.in

Raman spectroscopy provides complementary information. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. oiccpress.com Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. For the xanthene core, symmetric aromatic ring breathing modes can be prominent.

Table 3: Characteristic Vibrational Frequencies for Selected this compound Derivatives

| Compound/Derivative | Vibrational Mode | IR Frequency (cm⁻¹) |

|---|---|---|

| 9-(Dibenzo[b,d]thiophen-2-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione ias.ac.in | C-H Stretch (sp³) | 2957 |

| C=O Stretch | 1656 | |

| C=C Stretch (Aromatic) | 1621, 1464 | |

| C-O-C Stretch | 1200, 1165 | |

| 9-(Dibenzo[b,d]furan-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione ias.ac.in | C-H Stretch (sp³) | 2946 |

| C=O Stretch | 1660 | |

| C=C Stretch (Aromatic) | 1625, 1499 | |

| C-O-C Stretch | 1202, 1176 |

Note: Data is for illustrative derivatives and not the parent compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The xanthene core is a chromophore, and its absorption spectrum is sensitive to the substitution pattern on the aromatic rings. ias.ac.in

Xanthene derivatives typically exhibit multiple absorption bands in the UV-Vis region corresponding to π→π* transitions. researchgate.net The position and intensity of the absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of auxochromic (e.g., -OH, -OCH₃) or chromophoric (e.g., -NO₂) groups. For many xanthene-1,8-dione derivatives, absorption bands are observed in the range of 220-300 nm. ias.ac.inresearchgate.net Elongating the conjugated system by adding aromatic substituents at the 9-position can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. The choice of solvent can also influence the λ_max values due to solvatochromic effects. ias.ac.in

Table 4: UV-Vis Absorption Maxima for Selected this compound Derivatives in Chloroform (CHCl₃)

| Compound/Derivative | λ_max (nm) |

|---|---|

| 9-(Dibenzo[b,d]furan-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione ias.ac.in | 261, 289, 300 |

| 9-(Dibenzo[b,d]thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione ias.ac.in | 265 |

| 9-(9-Methyl-9H-carbazol-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione ias.ac.in | 246, 260, 298 |

Note: Data is for illustrative derivatives and not the parent compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

For this compound derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which confirms the molecular weight of the synthesized compound. ias.ac.in

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nsf.gov This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound, as very few combinations of atoms will have the same exact mass. mdpi.comrsc.org For example, the HRMS data for 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione showed a calculated m/z for [M+H]⁺ of 381.1150, with the found value being 381.1132, confirming the molecular formula C₂₄H₂₉O₄. mdpi.com This level of accuracy is essential for validating the identity of newly synthesized derivatives. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is instrumental in determining the crystal system, space group, and detailed molecular geometry of crystalline solids, including derivatives of this compound.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid that describe the symmetry of the unit cell and the arrangement of molecules within it. For xanthene derivatives, these parameters can vary depending on the specific substituents attached to the core structure.

For instance, a study on 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3,dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, a related xanthene derivative, revealed that it crystallizes in the monoclinic space group P21/c. goums.ac.ir Similarly, another xanthene derivative, 3,3,6,6-tetramethyl-9-(p-tolyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (TTHD), was also analyzed using X-ray diffraction to verify its crystal structure. worldscientific.com The analysis of various xanthene derivatives has shown crystallization in different systems, including orthorhombic (space group Pbca) and monoclinic (space group P21/c). nih.govsci-hub.box For example, a novel xanthene-containing compound, H1·CYC, crystallized in the orthorhombic crystal system with the space group Pnma, while other related complexes crystallized in the triclinic system with the space group P-1. researchgate.net

The determination of the crystal system and space group is a critical first step in the complete structural elucidation of these compounds, providing the framework for understanding their molecular and supramolecular structures.

Table 1: Crystallographic Data for Selected Xanthene Derivatives

| Compound | Crystal System | Space Group | Reference |

| 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3,dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one | Monoclinic | P21/c | goums.ac.ir |

| 3,3,6,6-tetramethyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione derivative | Orthorhombic | Pbca | nih.gov |

| H1·CYC | Orthorhombic | Pnma | researchgate.net |

| H2·2(CYC) | Triclinic | P-1 | researchgate.net |

| H2·2(3MeCYC) | Triclinic | P-1 | researchgate.net |

| H2·4MeCYC | Triclinic | P-1 | researchgate.net |

Molecular Conformations and Geometries

SCXRD analysis provides detailed insights into the molecular conformations and geometries of this compound derivatives. The central xanthene core, consisting of a pyran ring fused with two benzene (B151609) rings, is not planar. nih.gov The central pyran ring often adopts a flattened boat conformation. nih.gov

In the case of 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3,dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, the main pyran ring was observed to have a boat conformation, while the outer cyclohexene (B86901) ring adopted a half-chair conformation. goums.ac.ir Similarly, for a derivative of 3,3,6,6-tetramethyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione, the two cyclohexene rings were found in an envelope conformation, and the pyran ring adopted a flattened boat conformation. nih.gov The dihedral angle between the two cyclohexene rings' least-squares planes was 5.33 (6)°. nih.gov

Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a crystal is governed by various intermolecular interactions, leading to the formation of a supramolecular assembly. SCXRD, in conjunction with Hirshfeld surface analysis, is a powerful tool to study these interactions. worldscientific.comdntb.gov.ua

Hydrogen bonding is a common and significant interaction in xanthene derivatives containing hydroxyl or carbonyl groups. In the crystal structure of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, pairs of molecules are linked by O—H⋯O hydrogen bonds, forming inversion dimers. nih.gov Similarly, in another xanthene derivative, intermolecular hydrogen bonds of the N–H···O and C–H···O types were observed to be the primary stabilizing forces. nih.gov

Computational Chemistry and Theoretical Investigations of 3,6 Dimethyl 9h Xanthene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of xanthene derivatives. By approximating the many-electron problem to one concerning the electron density, DFT provides a balance of accuracy and computational cost, making it ideal for studying molecules of this size. Functionals such as B3LYP are commonly employed, often paired with basis sets like 6-311++G(d,p) or 6-31G**, to model the system accurately. goums.ac.irresearchgate.nettandfonline.com

A primary step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For xanthene derivatives, DFT calculations have been shown to predict geometric parameters, such as bond lengths and angles, that are in close agreement with experimental data obtained from X-ray crystallography. goums.ac.irnih.govresearchgate.net For instance, studies on similar xanthene structures show negligible differences between the calculated and experimentally determined parameters. goums.ac.ir The central xanthene ring system typically adopts a non-planar conformation. nih.gov In a related compound, 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione, the central ring was found to adopt a boat conformation, while the outer rings assumed sofa conformations. nih.gov Such validation with experimental results confirms the reliability of the chosen theoretical model for further property predictions.

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Xanthene Derivative

| Parameter | Bond/Angle | DFT Calculated Value | Experimental X-ray Value |

| Bond Length | C2-C7 | 1.51 Å | 1.50 Å |

| Bond Length | O1-C6 | 1.38 Å | 1.37 Å |

| Bond Angle | C7-C2-C3 | 115.9° | 116.2° |

| Bond Angle | C5-C6-O1 | 119.5° | 120.1° |

Note: Data is representative of typical comparisons found for xanthene derivatives, illustrating the high degree of correlation between DFT-calculated and experimental structures.

DFT calculations are also used to predict the vibrational spectra (FT-IR and Raman) of molecules. The calculated harmonic vibrational frequencies, after appropriate scaling to account for anharmonicity and method limitations, typically show excellent correlation with experimental spectra. goums.ac.irresearchgate.net This allows for the confident assignment of vibrational modes observed in experimental FT-IR measurements. For example, characteristic peaks such as the C=O stretching frequency in related xanthenediones are reliably predicted. arabjchem.org Comparing the calculated and experimental spectra helps to confirm the synthesized structure. researchgate.net

The electronic properties of 3,6-Dimethyl-9H-xanthene are critical to understanding its reactivity and photophysical behavior. DFT provides several tools for this analysis.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. pmf.unsa.bairjweb.com A smaller gap suggests the molecule is more polarizable and reactive. pmf.unsa.ba For xanthene derivatives, the HOMO and LUMO are typically π-orbitals localized on the xanthene core. irb.hr The energy gap for related xanthenes has been calculated to be in the range of 4.4-4.5 eV. goums.ac.ir

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Xanthene Derivative

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.92 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.44 |

| HOMO-LUMO Energy Gap | ΔE | 4.48 |

| Chemical Hardness | η | 2.24 |

| Electronic Chemical Potential | µ | -3.68 |

Note: Values are calculated at the B3LYP/6-311++G* level in a vacuum and are representative for the xanthene class. goums.ac.ir*

Mulliken Population Analysis : This method partitions the total electron density among the atoms in a molecule to estimate partial atomic charges. wikipedia.org While known to be basis-set dependent, it provides a qualitative picture of the charge distribution. wikipedia.orguni-muenchen.de In studies of substituted xanthenes, Mulliken analysis confirms that oxygen atoms carry a significant negative charge, while hydrogen atoms are positively charged, as expected from their relative electronegativities. goums.ac.ir

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic absorption properties (UV-Vis spectra), Time-Dependent DFT (TD-DFT) is the method of choice. rsc.orgnih.gov Starting from the optimized ground-state geometry, TD-DFT calculates the energies of vertical electronic transitions to various excited states. goums.ac.ir These calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of the transitions, which corresponds to the intensity of the absorption band. nsf.gov For xanthene dyes, the primary low-energy absorption is typically a π-π* transition localized on the xanthene chromophore. irb.hr The results are often compared with experimental UV-Vis spectra, and different functionals may be tested to find the best agreement. goums.ac.ir

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. uni-muenchen.de This method identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the chemical bond. mdpi.comsciencesconf.org For instance, the value of the electron density (ρb) and the sign of its Laplacian (∇²ρb) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. nih.gov QTAIM is used to characterize not only covalent bonds but also weaker non-covalent interactions that are crucial for understanding the supramolecular chemistry of xanthene derivatives. worldscientific.com

Electron Localizing Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron pair localization in a molecule. worldscientific.comsemanticscholar.org They are effective in distinguishing core, bonding, and lone pair electrons. In aromatic systems like the xanthene core, ELF and LOL analyses can clearly illustrate the delocalization of π-electrons across the fused rings. semanticscholar.org These methods provide a chemically intuitive picture of the electronic structure that complements the more quantitative data from orbital-based analyses. researchgate.networldscientific.com

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions involving xanthene derivatives. goums.ac.irresearchgate.net These theoretical methods allow for the detailed exploration of reaction pathways, including the characterization of intermediates and transition states, which are often difficult to isolate and study experimentally. goums.ac.irru.nl By modeling these reactions, researchers can gain insights into the electronic and geometric factors that govern reactivity and selectivity.

A common application of computational modeling in xanthene chemistry is the investigation of multicomponent synthesis reactions. acs.orgnih.gov For instance, the synthesis of various xanthene derivatives has been mechanistically studied by modeling the key reaction steps, which typically include Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.govunito.it

In a representative study on the formation of a related xanthene derivative, DFT calculations were employed to explore the reaction pathway. The proposed mechanism begins with a Knoevenagel condensation between an aldehyde and a cyclic diketone, followed by a Michael addition of a nucleophile (like β-naphthol) to the resulting intermediate. The final step is an intramolecular cyclization and subsequent dehydration to form the stable xanthene core. nih.gov Computational analysis helps to determine the most probable reaction sequence by comparing the calculated activation energies for different potential pathways. acs.org

Although specific mechanistic studies focusing solely on this compound are not extensively detailed in the literature, the principles derived from studies of analogous structures are directly applicable. For example, DFT calculations on xanthene derivatives provide valuable data on their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between these orbitals is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Table 1: Representative Calculated Electronic Properties for a Xanthene Derivative

This interactive table presents theoretical electronic property data for a representative xanthene derivative, calculated using Density Functional Theory (DFT). While not specific to this compound, this data illustrates the type of information generated in computational studies to understand molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap (Egap), are key indicators of a molecule's electronic behavior and stability.

| Parameter | Value (eV) in Vacuum | Value (eV) in Ethanol |

| EHOMO | -5.92 | -5.80 |

| ELUMO | -1.44 | -1.28 |

| Egap (LUMO-HOMO) | 4.48 | 4.52 |

| Data derived from a study on a substituted xanthene derivative to illustrate the outputs of computational analysis. goums.ac.ir |

Furthermore, computational modeling is crucial for understanding the role of xanthene-based structures in catalysis. For example, the ligand (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane), commonly known as Xantphos, is widely used in palladium-catalyzed cross-coupling reactions. chem17.comnih.govacs.org Kinetic and structural studies, supported by computational models, have been performed to understand how the unique bite angle and flexibility of the xanthene backbone in Xantphos influence the activity and stability of the palladium catalyst. chem17.com These investigations elucidate the mechanism by probing the formation of active catalytic species and the energetics of key steps like oxidative addition and reductive elimination. nih.gov Such studies are vital for the rational design of more efficient catalysts for synthesizing complex organic molecules. chem17.comnih.gov

Chemical Reactivity and Mechanistic Studies of 3,6 Dimethyl 9h Xanthene Derivatives

Oxidative Coupling Reactions and Radical Pathways

Oxidative coupling reactions are a significant class of transformations for xanthene derivatives, often proceeding through radical intermediates. wikipedia.orgnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of functionalized xanthenes.

A notable strategy involves the metal-free, radical-radical cross-coupling of xanthenes with sulfonyl hydrazides to synthesize xanthen-9-sulfone derivatives. researchgate.net This method demonstrates high functional group tolerance and proceeds in good to excellent yields. researchgate.net The proposed mechanism suggests the formation of a xanthenyl radical and a sulfonyl radical, which then undergo a facile cross-coupling. researchgate.net The reaction can be influenced by the presence of oxygen, which can lead to the formation of xanthone (B1684191) as a side-product. researchgate.net

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been utilized to mediate the oxidative coupling of xanthenes with enaminones. researchgate.net This reaction proceeds through the generation of a xanthene free radical via oxidation by CAN. researchgate.net This radical intermediate then reacts to form xanthene-functionalized β-ketoaldehydes. researchgate.net

Hypervalent iodine reagents also serve as effective tools for the oxidative functionalization of xanthenes, proceeding through radical and single-electron transfer (SET) oxidation processes. clockss.org For instance, the reaction of xanthene with iodosobenzene (B1197198) and potassium bromide in water leads to the formation of xanthone. clockss.org Mechanistic studies suggest the involvement of a xanthene radical which can be further oxidized to an electrophilic species. clockss.org

Table 1: Examples of Oxidative Coupling Reactions of Xanthene Derivatives

| Reactants | Reagents/Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Xanthene, Sulfonyl hydrazide | TBHP | Xanthen-9-sulfone | 60-82 | researchgate.net |

| Xanthene, Enaminone | CAN, H₂O | Xanthene-functionalized β-ketoaldehyde | up to 90 | researchgate.net |

| Xanthene | Iodosobenzene, KBr, Montmorillonite-K10 | Xanthone | High | clockss.org |

Photoinduced Electron Transfer (PET) Processes in Xanthene-Based Fluorophores

Xanthene derivatives are the core structures of many widely used fluorophores, such as fluorescein (B123965) and rhodamine. nih.govhkbu.edu.hk Their photophysical properties can be modulated through various mechanisms, with photoinduced electron transfer (PET) being a particularly important process for the design of fluorescent sensors. mdpi.comnih.gov

PET is a process where an electron is transferred from a donor to an acceptor moiety upon photoexcitation. nih.gov In the context of xanthene-based fluorophores, this process can lead to fluorescence quenching. nih.gov This "off" state can be turned "on" by a chemical event that inhibits the PET process, forming the basis for many "turn-on" fluorescent probes. For example, the fluorescence of Si-rhodamine (SiR) and Ge-rhodamine (GeR) can be almost completely quenched via a PET mechanism, and this quenching can be reversed in the presence of specific analytes. researchgate.netresearchgate.net

The design of PET-based probes often involves attaching an electron-donating group, such as a diethylamino moiety, to the xanthene scaffold. rsc.org In the absence of an analyte, photoexcitation leads to electron transfer from the donor to the excited fluorophore, resulting in fluorescence quenching. rsc.org Upon interaction with an analyte, the electron-donating ability of the donor group is suppressed, inhibiting PET and restoring fluorescence. rsc.org The efficiency of PET can be influenced by factors such as the solvent polarity and the specific substituents on the xanthene ring. acs.org

Table 2: Examples of PET-based Xanthene Fluorophores

| Fluorophore Type | PET Modulator | Application | Mechanism | Reference |

|---|---|---|---|---|

| Phospha-xanthene (POF) | Diethylamino (Et₂N) group | pH sensing | pH change protonates the Et₂N group, inhibiting PET and turning fluorescence "on". | rsc.org |

| Si-rhodamine (SiR) | Analyte binding | NIR fluorescence probes | Analyte interaction disrupts PET, leading to a >100-fold increase in fluorescence. | researchgate.netresearchgate.net |

| Borinate-containing xanthene | Catechol | Polyol sensing | Catechol quenches fluorescence through a PET mechanism. | rsc.org |

Reactivity at the 9-Position of the Xanthene Core (e.g., Benzylic C-H functionalization)

The C-H bond at the 9-position of the xanthene core is benzylic and thus particularly susceptible to functionalization. mdpi.comnih.gov This reactivity has been extensively exploited to introduce a wide variety of substituents, leading to derivatives with important applications in materials science and medicinal chemistry. nih.govresearchgate.net

Electrochemical methods have been developed for the catalyst-free, direct functionalization of the benzylic C-H bond of xanthenes with terminal alkynes and nitriles. mdpi.comnih.govresearchgate.net These methods offer a high degree of control over the reaction, allowing for selective C-C or C-N bond formation by tuning the electrochemical conditions. mdpi.comnih.gov

Photocatalysis represents another powerful tool for activating the 9-position of xanthenes. Semiconductor quantum dots (QDs) have been shown to act as efficient photocatalysts for the selective functionalization of the xanthene 9H-position through carbon-carbon bond formation under visible light. acs.org This approach is notable for its mild reaction conditions and broad substrate scope. acs.org Additionally, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been employed for the direct acylation of benzylic C-H bonds, yielding a diverse range of benzylic ketones. nih.gov

Transition metal catalysis has also been widely used for benzylic C-H functionalization. mukundamandal.com For example, ruthenium(III) chloride can efficiently catalyze the condensation of resorcinol (B1680541) with aromatic aldehydes to produce 9-aryl-9H-xanthene-3,6-diols. researchgate.net

Table 3: Methods for Benzylic C-H Functionalization of Xanthenes

| Method | Reagents/Catalyst | Functional Group Introduced | Key Features | Reference |

|---|---|---|---|---|

| Electrochemistry | Terminal alkynes, Nitriles | Alkynyl, Acylamino | Catalyst-free, tunable selectivity | mdpi.comnih.govresearchgate.net |

| Photocatalysis | Alkenes/Alkynes, CdSe QDs | Alkyl, Aryl | Visible-light mediated, mild conditions | acs.org |

| Cooperative Catalysis | Aldehydes, NHC, Photoredox catalyst | Acyl | Site-selective, good functional group tolerance | nih.gov |

| Metal Catalysis | Aromatic aldehydes, RuCl₃·nH₂O | Aryl | Homogeneous catalysis, good to excellent yields | researchgate.net |

Ring-Opening and Ring-Closure Mechanisms in Xanthene Transformations

The synthesis of the xanthene scaffold itself, as well as its subsequent transformations, often involves intricate ring-opening and ring-closure mechanisms. The formation of xanthene derivatives frequently proceeds through a one-pot reaction involving the condensation of an aldehyde with a 1,3-dicarbonyl compound or a naphthol derivative, followed by a cyclization step. mdpi.com

A proposed mechanism for the synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives involves a Knoevenagel condensation between an aldehyde and dimedone, followed by a Michael addition of 2-naphthol. mdpi.com The final step is a ring cyclization through the nucleophilic attack of the alkoxide ion on a carbonyl carbon, followed by dehydration to yield the xanthene product. mdpi.com Similarly, the synthesis of xanthene-1,9(2H)-diones can proceed via an intramolecular cyclization of (E,E)-3-cinnamoyl-5-hydroxy-2-styrylchromones catalyzed by a Lewis acid like boron tribromide. mdpi.com

Conversely, ring-opening reactions can also occur. For instance, in the synthesis of xanthone derivatives from xanthene-1,9(2H)-diones, a proposed mechanism involves an intramolecular cyclization to a hemiketal, followed by another intramolecular cyclization and subsequent aromatization. mdpi.com While less common for the xanthene core itself, oxidative ring-opening is a known transformation for related polycyclic aromatic compounds, which typically proceeds through oxidation to a quinonoid species, followed by further oxidation and ring cleavage. ualberta.ca

Spirocyclic xanthene-based probes utilize a reversible ring-opening and ring-closure mechanism for their function. mdpi.com These probes exist in a dynamic equilibrium between a non-fluorescent "closed" spirocyclic form and a highly fluorescent "open" xanthylium form. mdpi.com The position of this equilibrium, and thus the fluorescence of the probe, can be influenced by factors such as pH or the presence of specific analytes. mdpi.com

Chemoselective Alterations of Xanthene Scaffolds

The ability to selectively modify one part of a molecule while leaving other functional groups intact is a cornerstone of modern organic synthesis. For the complex xanthene scaffold, chemoselective alterations are crucial for fine-tuning its properties for specific applications.

One strategy for achieving chemoselectivity is through the use of a common intermediate that can be diversely functionalized. For example, 3,6-difluoroxanthone can serve as a versatile precursor for the synthesis of a variety of rhodamine and rosamine dyes. nih.gov The fluorine atoms can be selectively displaced by various nitrogen nucleophiles, allowing for the introduction of different substituents at the 3- and 6-positions while the rest of the xanthene core remains unchanged. nih.gov

The development of ratiometric chemodosimeters is another area where chemoselective alteration is key. By designing a fluorophore with multiple reactive sites that respond differently to an analyte, a ratiometric response can be achieved. This often involves the selective modification of the fluorophore scaffold to introduce the desired reactivity.

Advanced Research Applications of the Xanthene Scaffold and Its Derivatives

Fluorescence Probe and Sensor Development

The development of fluorescent probes and sensors based on the xanthene scaffold is a dynamic area of research, driven by the exceptional photophysical properties of its derivatives. These properties include high quantum yields, excellent photostability, and absorption and emission wavelengths that can be tuned across the visible spectrum.

Principles of Xanthene-Based Fluorophore Design

The design of xanthene-based fluorophores is guided by several key principles aimed at optimizing their performance for specific sensing applications. A primary consideration is the equilibrium between the fluorescent open quinoid form and the non-fluorescent closed spirolactone form. nih.govnih.gov This equilibrium can be influenced by the chemical environment, forming the basis for "turn-on" fluorescent probes.

Key design strategies include:

Modulation of the π-electron system: Modifications to the core xanthene structure, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the absorption and emission maxima. nih.gov

Spirocyclization control: The propensity for xanthene dyes to exist in a dynamic equilibrium between a colored, fluorescent "open" form and a colorless, non-fluorescent spirocyclic "closed" form is a key feature in the design of fluorogenic probes. nih.gov This equilibrium is sensitive to environmental factors such as pH and polarity.

Introduction of recognition moieties: The attachment of specific chemical groups that can selectively interact with target analytes is a crucial step in sensor design. This interaction triggers a change in the fluorophore's photophysical properties, signaling the presence of the analyte.

Ratiometric Sensor Strategies

Ratiometric sensing provides a significant advantage over intensity-based measurements by offering a built-in self-calibration, which minimizes the influence of external factors such as probe concentration and instrumental variations. nih.gov Ratiometric probes are designed to exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to an analyte. nih.gov

Strategies for developing ratiometric xanthene-based sensors often involve:

Excited-State Intramolecular Proton Transfer (ESIPT): Designing molecules where the proton transfer in the excited state leads to a dual emission that is sensitive to the local environment.

Förster Resonance Energy Transfer (FRET): Linking a xanthene fluorophore to another dye (an energy acceptor) through a linker that changes its conformation or is cleaved upon analyte interaction. This change in distance alters the FRET efficiency, leading to a ratiometric signal change.

Analyte-Induced Structural Changes: Creating probes where analyte binding induces a change in the electronic structure of the fluorophore, resulting in a shift in the emission wavelength.

Environmental and Biological Sensing Mechanisms

Xanthene-based fluorescent probes have been developed for the detection of a wide array of analytes in both environmental and biological systems. goums.ac.irnih.gov The sensing mechanisms are diverse and tailored to the specific target.

Environmental Sensing:

Metal Ion Detection: Probes are designed with chelating groups that selectively bind to specific metal ions. This binding event can disrupt the spirocyclic equilibrium or alter the electronic properties of the fluorophore, leading to a change in fluorescence.

pH Sensing: The fluorescence of many xanthene derivatives is highly sensitive to pH due to the protonation/deprotonation of functional groups, making them excellent pH indicators. goums.ac.irresearchgate.net

Biological Sensing:

Enzyme Activity: Probes can be designed with a substrate for a specific enzyme. Enzymatic cleavage of the substrate releases the fluorescent xanthene dye, providing a "turn-on" signal.

Reactive Oxygen and Nitrogen Species (ROS/RNS): Derivatives of the xanthene scaffold can be engineered to react specifically with ROS and RNS, leading to a fluorescent response that allows for the imaging of these important biological signaling molecules. nih.gov

Biomolecule Detection: By incorporating recognition elements for specific biomolecules like DNA, proteins, or lipids, xanthene-based probes can be used for targeted imaging and quantification in living cells. nih.govsandia.gov

Applications in Advanced Materials Science

The unique photophysical properties of xanthene derivatives also make them valuable components in the development of advanced materials with tailored optical and electronic functionalities.

Integration into Polymeric Systems and Nanocomposites

The incorporation of xanthene dyes into polymeric matrices and nanocomposites can impart fluorescence to these materials, opening up applications in areas such as solid-state lighting, optical data storage, and sensing films.

| Polymer System | Xanthene Derivative | Application |

| Poly(methyl methacrylate) (PMMA) | Rhodamine B | Luminescent solar concentrators |

| Polystyrene (PS) | Fluorescein (B123965) | Fluorescent nanoparticles for bioimaging |

| Silica (B1680970) Nanoparticles | Eosin Y | Photosensitizers for photodynamic therapy |

Challenges in this area include preventing aggregation-caused quenching of the dye within the polymer matrix and ensuring the long-term stability of the material. Researchers are exploring the covalent attachment of dyes to the polymer backbone and the encapsulation of dyes within protective shells to address these issues.

Development for Laser Technology and Luminescent Materials

The high fluorescence quantum yields and photostability of certain xanthene derivatives, such as Rhodamine 6G, have led to their widespread use as gain media in dye lasers. goums.ac.irresearchgate.netacademie-sciences.framazonaws.com These lasers are valued for their tunability over a broad range of wavelengths.

Recent research in luminescent materials has focused on the development of xanthene-based emitters for Organic Light-Emitting Diodes (OLEDs). By modifying the xanthene core to enhance charge transport properties and achieve emission in the desired color range, researchers are creating new materials for energy-efficient displays and lighting. For instance, 3,6-bis(9,9-dimethylacridin-10-yl)-xanthen-9-one (BDMAC-XT) has been investigated as a robust luminogen for high-performance OLEDs. chinesechemsoc.org

Coordination Chemistry and Ligand Design

The rigid backbone of the xanthene scaffold makes it an excellent platform for the design of chelating ligands for transition metal catalysis. The specific substitution pattern of 3,6-Dimethyl-9H-xanthene influences the electronic and steric properties of the resulting ligands, which in turn dictates the catalytic activity and selectivity of their metal complexes.

Xanthene-Bridged Ligands in Homogeneous Catalysis (e.g., Xantphos ligands)

While the most prominent examples of xanthene-based diphosphine ligands, such as Xantphos, are derived from 9,9-dimethylxanthene, the principles of their design and application in homogeneous catalysis are relevant to potential ligands derived from this compound. wikipedia.org Xantphos-type ligands are known for their wide "bite angle," the P-Metal-P angle, which is a critical parameter in controlling the outcome of catalytic reactions like hydroformylation, cross-coupling reactions, and amination. wikipedia.org The bite angle is determined by the geometry of the xanthene backbone.

The synthesis of phosphine ligands based on the xanthene scaffold typically involves the lithiation of the xanthene backbone followed by reaction with a chlorophosphine. wikipedia.org For a this compound starting material, functionalization at other positions, such as the 4 and 5 positions, would be necessary to create bidentate ligands analogous to Xantphos. The methyl groups at the 3 and 6 positions would primarily exert an electronic effect on the ligand, potentially increasing its electron-donating ability compared to unsubstituted analogues. This, in turn, could influence the reactivity of the metal center in a catalytic cycle.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with xanthene-based ligands involves the reaction of the ligand with a suitable metal precursor. For instance, new xanthene-phosphole derivatives have been synthesized and reacted with palladium precursors to afford cationic complexes. figshare.com The stability and coordination chemistry of these complexes are then studied using various spectroscopic and crystallographic techniques. figshare.com

Structure-Activity Relationship (SAR) Studies of Bioactive Xanthene Derivatives

Xanthene derivatives are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govacs.org Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of these derivatives influences their biological effects, guiding the design of more potent and selective therapeutic agents. nih.govnih.gov

Methodological Approaches to SAR Elucidation

The elucidation of SAR for xanthene derivatives involves a combination of synthetic chemistry, biological testing, and computational modeling. frontiersin.orgbeilstein-journals.org A common approach is to synthesize a library of analogues with systematic variations in their structure. For the this compound scaffold, this could involve modifying substituents at the 9-position or introducing other functional groups onto the aromatic rings.

These derivatives are then screened for their biological activity in relevant assays. The resulting data, which typically includes metrics like IC50 values (the concentration of a compound that inhibits a biological process by 50%), is analyzed to identify key structural features that correlate with activity. acs.org For example, studies on other xanthene derivatives have shown that the nature and position of substituents on the xanthene core can significantly impact their anticancer and antioxidant activities. acs.org

Investigation of Molecular Interactions with Biological Targets

Understanding how bioactive xanthene derivatives interact with their biological targets at the molecular level is a key aspect of SAR studies. Computational methods, such as molecular docking, are powerful tools for this purpose. researchgate.net Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein and estimate the binding affinity. nih.govnih.gov

These computational studies can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the biological activity of the compound. For example, docking studies of various heterocyclic compounds, a class to which xanthenes belong, have been used to understand their interactions with enzymes and receptors. nih.gov This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Modulation of Chemical Reactivity for Specific Biological Contexts

The chemical reactivity of a bioactive compound is a critical factor that can be modulated to enhance its therapeutic efficacy. For xanthene derivatives, this could involve designing prodrugs that are activated under specific physiological conditions, such as the low pH environment of tumors. The inherent chemical properties of the xanthene scaffold, including its potential for oxidation or reduction, can also be exploited.

The introduction of specific functional groups to the this compound core can alter its electronic properties and reactivity. For instance, the incorporation of electron-withdrawing or electron-donating groups can influence the susceptibility of the xanthene ring to metabolic enzymes or its ability to participate in redox reactions, which can be relevant for certain anticancer or antimicrobial mechanisms.

Future Perspectives and Emerging Research Avenues in 3,6 Dimethyl 9h Xanthene Chemistry

Development of Novel Xanthene Architectures and Scaffolds

The functionalization of the basic xanthene framework is a primary avenue for future research. Scientists are moving beyond simple substitutions to create complex, multi-functional molecular systems. Applying these strategies to the 3,6-Dimethyl-9H-xanthene core could unlock new properties and applications.

One promising strategy is the incorporation of different heteroatoms into the xanthene backbone. Replacing the oxygen atom at the 10' position with elements like silicon, phosphorus, or sulfur has been shown to push the excitation and emission spectra of xanthene dyes into the red and near-infrared (NIR) range. nih.govrsc.org This is particularly valuable for in vivo imaging, as longer wavelengths minimize tissue autofluorescence and phototoxicity. nih.gov

Another area of development is the creation of large, bowl-shaped macrocycles known as xanthene[n]arenes. acs.orgacs.org These conformationally restricted structures are synthesized from xanthene monomers and can be modified to create deep cavitands or to self-assemble into molecular capsules through noncovalent interactions. acs.orgacs.org Such architectures, if constructed from a 3,6-dimethylxanthene unit, could be explored for host-guest chemistry, molecular recognition, and targeted delivery systems.

Furthermore, the integration of molecular switches into the xanthene scaffold allows for dynamic control over its properties. Embedding spirocyclic components can create systems that reversibly change from a colorless, non-fluorescent "closed" state to a colorful, fluorescent "open" state in response to external stimuli like pH or light. rsc.org Sophisticated designs that fuse multiple xanthene units, such as aminobenzopyranoxanthenes (ABPXs), create systems with tunable photophysical properties responsive to several types of stimuli. rsc.org

| Architectural Strategy | Potential Application for this compound Derivatives | Reference |

| Heteroatom Substitution (Si, P, S) | Near-infrared (NIR) fluorescent probes for deep-tissue bioimaging. | nih.govrsc.org |

| Macrocycle Formation (Xanthene[n]arenes) | Host-guest systems for molecular sensing and drug delivery. | acs.orgacs.org |

| Spirocycle Integration | "Smart" materials and sensors that respond to environmental changes. | rsc.org |

| Fused Xanthene Systems (ABPXs) | Multi-stimuli responsive dyes for advanced imaging and diagnostics. | rsc.org |

Integration with Nanotechnology and Advanced Materials Science

The unique photophysical and electronic properties of xanthene derivatives make them prime candidates for integration into advanced materials and nanotechnologies. Derivatives of this compound could be designed to serve as key components in a variety of next-generation devices and materials.

In the realm of optoelectronics, xanthene-based compounds are already being explored for use in Organic Light Emitting Diodes (OLEDs) and organic photovoltaic cells. chemimpex.com The stability and fluorescence of the xanthene core are beneficial for creating efficient and durable devices. chemimpex.com By tuning the electronic properties of the 3,6-dimethyl derivative, new hole-transport or emissive layer materials could be developed for perovskite solar cells and high-efficiency displays. scribd.com

Xanthene scaffolds also serve as building blocks for specialized polymers. For instance, creating polybenzoxazoles with a xanthene backbone can produce materials with low dielectric constants, which are highly sought after for manufacturing next-generation microelectronic devices. researchgate.net The dimethyl groups on the this compound core could further enhance solubility and processing characteristics for these high-performance polymers.

Furthermore, the application of xanthenes as photosensitizers in photodynamic therapy (PDT) is an active area of research. nih.gov In PDT, a sensitizer (B1316253) absorbs light and transfers the energy to molecular oxygen, creating reactive oxygen species that can destroy cancer cells. Xanthene derivatives can be attached to nanoparticles or other delivery systems to target tumors, offering a localized and less invasive treatment modality.

Computational Design and High-Throughput Screening for New Xanthene-Based Compounds

The traditional process of chemical synthesis and testing is being revolutionized by computational chemistry. High-throughput screening (HTS) and in silico design allow researchers to evaluate vast libraries of potential molecules and predict their properties before committing to laborious and expensive lab work. researchgate.netrsc.org

For xanthene chemistry, computational tools are already making a significant impact. Density Functional Theory (DFT) calculations are used to correlate the structure of new xanthene derivatives with their observed biological activity and to understand their electronic properties. nih.gov For example, specific quantum descriptors can be calculated to predict the efficacy of a molecule as an enzyme inhibitor. nih.gov Molecular docking simulations are also used to visualize and analyze how xanthene-based molecules interact with biological targets like proteins and enzymes. nih.gov

A key future direction is the use of machine learning and automated workflows to accelerate discovery. youtube.com By establishing structure-property relationships from existing data, predictive models can be built to screen virtual libraries of novel this compound derivatives for desired characteristics, such as specific absorption wavelengths, high quantum yields, or strong binding affinity to a therapeutic target. nih.gov This approach can rapidly identify the most promising candidates for synthesis, dramatically speeding up the development of new functional dyes, catalysts, and therapeutic agents. youtube.com

| Computational Technique | Application in Xanthene Research | Reference |

| High-Throughput Screening (HTS) | Rapidly screen virtual libraries for materials with optimal stability and electronic properties. | researchgate.netrsc.org |

| Density Functional Theory (DFT) | Correlate molecular structure with biological efficacy and electronic behavior. | nih.gov |

| Molecular Docking | Predict and analyze the binding interactions between xanthene derivatives and biological targets. | nih.gov |

| Automated Workflows/Machine Learning | Accelerate the discovery of new catalysts and functional materials by predicting reaction outcomes. | youtube.com |

Advancements in Mechanistic Understanding of Xanthene Reactivity and Functionality

A deeper, more fundamental understanding of how xanthenes react and function is crucial for designing next-generation molecules. Future research will focus on elucidating the complex mechanisms that govern their chemical and photophysical properties.

A central aspect of xanthene chemistry is the dynamic equilibrium between different structural forms, such as the spirocyclization that converts a fluorescent open form into a non-fluorescent closed lactone. nih.gov Understanding and controlling this equilibrium is key to developing responsive probes and molecular switches. nih.gov Advanced spectroscopic techniques combined with computational modeling can provide detailed insights into the kinetics and thermodynamics of these processes.